Cas no 153427-69-1 (2-(R)-Pentylsuccinic Acid 4-tert-Butyl Ester)

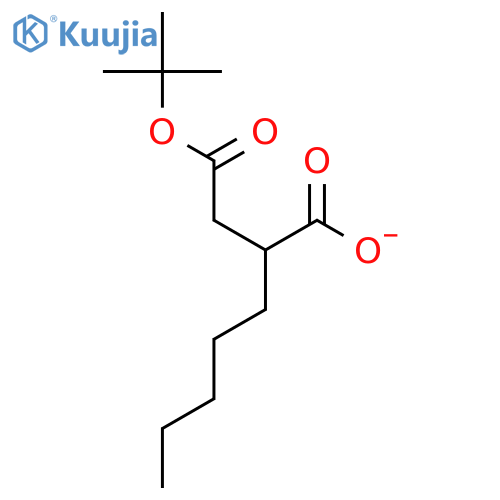

153427-69-1 structure

商品名:2-(R)-Pentylsuccinic Acid 4-tert-Butyl Ester

CAS番号:153427-69-1

MF:C13H24O4

メガワット:244.327264785767

CID:1060154

2-(R)-Pentylsuccinic Acid 4-tert-Butyl Ester 化学的及び物理的性質

名前と識別子

-

- 2-(R)-Pentylsuccinic Acid 4-tert-Butyl Ester

- 2-(R)-(tert-butoxycarbonylmethyl)heptanoic acid

- 2-(R)-Pentylsuccinic

- CQHZJKWUVXDPCX-SNVBAGLBSA-N

- (2R)-Pentylbutanedioic Acid 4-(1,1-DiMethylethyl) Ester

-

計算された属性

- せいみつぶんしりょう: 243.15969

じっけんとくせい

- PSA: 66.43

2-(R)-Pentylsuccinic Acid 4-tert-Butyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P284550-50mg |

2-(R)-Pentylsuccinic Acid 4-tert-Butyl Ester |

153427-69-1 | 50mg |

$ 173.00 | 2023-09-06 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-213693-50 mg |

2-(R)-Pentylsuccinic Acid 4-tert-Butyl Ester, |

153427-69-1 | 50mg |

¥2,708.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-213693-50mg |

2-(R)-Pentylsuccinic Acid 4-tert-Butyl Ester, |

153427-69-1 | 50mg |

¥2708.00 | 2023-09-05 | ||

| TRC | P284550-500mg |

2-(R)-Pentylsuccinic Acid 4-tert-Butyl Ester |

153427-69-1 | 500mg |

$ 1357.00 | 2023-09-06 |

2-(R)-Pentylsuccinic Acid 4-tert-Butyl Ester 関連文献

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

153427-69-1 (2-(R)-Pentylsuccinic Acid 4-tert-Butyl Ester) 関連製品

- 90397-38-9(2-Methylpentyl 2-methylvalerate)

- 172354-89-1(n-Propyl 2-ethylhexanoate)

- 10032-15-2(Hexyl 2-methylbutanoate)

- 39255-32-8(Ethyl 2-methylpentanoate)

- 2983-38-2(Etzadroxil)

- 125804-07-1(Sodium 2-ethylhexanoate)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量